molecular formula C9H4F2O2 B8686733 4,7-Difluorobenzofuran-2-carbaldehyde

4,7-Difluorobenzofuran-2-carbaldehyde

Cat. No. B8686733
M. Wt: 182.12 g/mol
InChI Key: NOKVSPBIUHWUDK-UHFFFAOYSA-N
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Patent
US06358995B1

Procedure details

At a temperature of −78° C., 0.26 ml of oxalyl chloride was added to a mixture of 0.42 ml of dimethyl sulfoxide with 7 ml of dichloromethane, and the resulting solution was stirred at the same temperature for 3 minutes. At the same temperature, 272 mg of 4,7-difluoro-2-hydroxybenzofuran was added to the resulting mixture, and the resulting mixture was stirred for 40 minutes. After the addition of 1.2 ml of triethylamine to the reaction mixture, the temperature of the resulting mixture was raised to room temperature. The resulting mixture was further stirred at room temperature for 30 minutes, followed by the addition of water. The resulting mixture was extracted with ethyl acetate, and the organic layer was washed with brine, dried over anhydrous magnesium sulfate, and evaporated. The resulting residue was subjected to silica gel chromatography (developer: 5% ethyl acetate/n-hexane) to give 169 mg of the title compound as a colorless solid.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
4,7-difluoro-2-hydroxybenzofuran
Quantity
272 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].CS(C)=O.ClCCl.[F:14][C:15]1[C:20]2[CH:21]=C(O)O[C:19]=2[C:18]([F:25])=[CH:17][CH:16]=1>O.C(N(CC)CC)C>[F:14][C:15]1[C:20]2[CH:21]=[C:2]([CH:1]=[O:5])[O:3][C:19]=2[C:18]([F:25])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.42 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
7 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
4,7-difluoro-2-hydroxybenzofuran
Quantity
272 mg
Type
reactant
Smiles
FC1=CC=C(C2=C1C=C(O2)O)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at the same temperature for 3 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
The resulting mixture was further stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
FC1=CC=C(C2=C1C=C(O2)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 169 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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